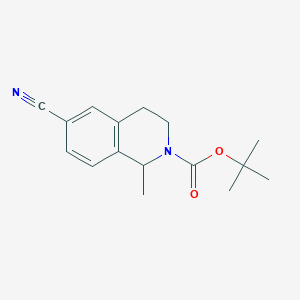
tert-Butyl 6-cyano-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Esterification: The carboxylate ester group can be formed through esterification reactions using alcohols and carboxylic acids under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalysis may be employed.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.
類似化合物との比較
Similar Compounds
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-quinolinecarboxylate: Similar structure but with a quinoline core.
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
Uniqueness
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, ester functionality, and isoquinoline core make it a versatile compound for various applications.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
tert-butyl 6-cyano-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-11-14-6-5-12(10-17)9-13(14)7-8-18(11)15(19)20-16(2,3)4/h5-6,9,11H,7-8H2,1-4H3 |
InChIキー |
IQKTWEIEDMWEBP-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















